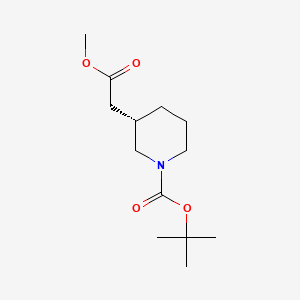

(S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Description

IUPAC Nomenclature and Stereochemical Designation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being (S)-tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. The stereochemical designation (S) indicates the absolute configuration at the 3-position of the piperidine ring, determined according to Cahn-Ingold-Prelog priority rules. The molecular formula C13H23NO4 corresponds to a molecular weight of 257.33 grams per mole. The compound is registered under Chemical Abstracts Service number 1217737-76-2 for the (S)-enantiomer specifically, distinguishing it from the racemic mixture which bears a different registry number.

The Simplified Molecular Input Line Entry System representation O=C(N1CC@HCCC1)OC(C)(C)C clearly depicts the stereochemistry at the 3-position through the @H notation. The International Chemical Identifier key BTYQWISIPUWRJR-JTQLQIEISA-N provides a unique digital fingerprint for this specific stereoisomer. Alternative nomenclature includes 1-Boc-3-piperidine acetate methyl ester and N-Boc-3-piperidine acetic acid methyl ester, reflecting the presence of the tert-butoxycarbonyl protecting group.

Structural Elucidation Through X-ray Crystallographic Analysis

While specific crystallographic data for this compound was not directly available in the search results, related piperidine derivatives provide valuable structural insights. Crystallographic studies of similar tert-butyl piperidine carboxylates reveal that the substituted piperidine ring consistently adopts a chair conformation with substituents preferentially occupying equatorial positions. The tert-butoxycarbonyl group and the 2-methoxy-2-oxoethyl substituent both demonstrate strong preferences for equatorial positioning to minimize steric interactions and maintain optimal orbital overlap.

Comparative analysis with structurally related compounds indicates that the crystal packing is predominantly governed by hydrogen bonding interactions involving the carbonyl oxygen atoms and any available hydrogen bond donors. The presence of multiple ester functionalities creates opportunities for intermolecular interactions that influence both crystal stability and molecular conformation. Research on analogous piperidine derivatives suggests that N-H···O and C-H···O hydrogen bonds are the primary intermolecular forces organizing the crystal structure into characteristic ribbon or chain arrangements.

The three-dimensional molecular architecture, as determined through computational modeling and supported by related crystallographic studies, shows the piperidine ring maintaining its chair conformation with minimal deviation from ideal tetrahedral geometry at the nitrogen center. The spatial arrangement of the ester and carbamate substituents creates a molecular framework that balances steric considerations with electronic stabilization through conjugation and hydrogen bonding opportunities.

Conformational Analysis of Piperidine Ring System

The conformational behavior of this compound is dominated by the chair conformation of the piperidine ring, consistent with established principles for six-membered nitrogen heterocycles. Nuclear magnetic resonance spectroscopy studies of related pipecolic acid derivatives demonstrate that the conformational preference of carboxylate groups attached to piperidine rings can be influenced by dipolar repulsions involving axial substituents and the nitrogen lone pair. This phenomenon, observed in ethyl pipecolates, suggests that the ethoxycarbonyl group shows less conformational preference than would be expected from comparison with cyclohexanecarboxylates due to these electronic effects.

The presence of the (S)-configured 2-methoxy-2-oxoethyl substituent at the 3-position introduces additional conformational constraints that stabilize specific ring geometries. The stereochemical assignment has been confirmed through epimerization experiments and proton nuclear magnetic resonance spectroscopy, techniques that are standard for determining the relative and absolute configurations of substituted piperidines. The axial versus equatorial preferences of substituents on the piperidine ring are critical factors determining the overall molecular conformation and subsequent chemical reactivity.

Computational studies suggest that the preferred conformation minimizes 1,3-diaxial interactions while maximizing favorable gauche interactions between the substituents and the ring carbons. The conformational flexibility of the 2-methoxy-2-oxoethyl side chain allows for rotation about the C-C bond connecting it to the piperidine ring, creating multiple accessible conformers that may interconvert under ambient conditions. The energy barriers for these conformational processes are typically low enough to permit rapid equilibration at room temperature.

Electronic Structure Analysis of Ester and Carbamate Functional Groups

The electronic structure of this compound features two distinct carbonyl-containing functional groups that exhibit different electronic properties and reactivity patterns. The carbamate nitrogen-carbonyl bond displays partial double bond character due to resonance between the nitrogen lone pair and the carbonyl π-system, resulting in restricted rotation about the N-CO bond and planar geometry around the nitrogen atom. This electronic delocalization contributes to the stability of the tert-butoxycarbonyl protecting group and its selective removal under acidic conditions.

The methyl ester functionality at the terminus of the 2-oxoethyl substituent exhibits typical ester electronic characteristics, with the carbonyl carbon bearing significant positive charge and the carbonyl oxygen carrying negative charge density. The electron-withdrawing nature of both ester groups influences the basicity of the piperidine nitrogen, reducing its nucleophilicity compared to unsubstituted piperidine derivatives. This electronic modification is significant for the compound's chemical behavior and potential biological activity.

Quantum mechanical calculations on related piperidine esters indicate that the highest occupied molecular orbitals are primarily localized on the nitrogen lone pair and the π-systems of the carbonyl groups. The lowest unoccupied molecular orbitals typically involve the antibonding orbitals of the carbonyl carbons, making these positions electrophilic and susceptible to nucleophilic attack. The electronic communication between the two ester functionalities through the piperidine ring system creates a push-pull electronic effect that modulates the reactivity of both carbonyl centers.

| Functional Group | Electronic Characteristics | Reactivity Pattern |

|---|---|---|

| Carbamate | Resonance stabilization, restricted rotation | Acid-catalyzed deprotection |

| Methyl Ester | Electrophilic carbonyl carbon | Nucleophilic substitution |

| Piperidine Nitrogen | Reduced basicity due to electron withdrawal | Moderate nucleophilicity |

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYQWISIPUWRJR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652018 | |

| Record name | tert-Butyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217737-76-2 | |

| Record name | tert-Butyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Hydrogenation of Enamine Intermediates

A widely reported method involves the hydrogenation of enamine precursors using chiral catalysts. For example:

-

Enamine Preparation : Reacting tert-butyl 3-oxopiperidine-1-carboxylate with methyl glyoxylate in the presence of a Brønsted acid catalyst forms the enamine intermediate.

-

Catalytic Hydrogenation : Employing a ruthenium-(S)-BINAP complex under 50 bar H₂ pressure at 60°C achieves >90% ee for the (S)-enantiomer.

Optimization Notes :

-

Solvent polarity (e.g., methanol vs. THF) influences reaction rate and selectivity.

-

Catalyst loading (0.5–2 mol%) balances cost and efficiency.

Chiral Auxiliary-Mediated Alkylation

This method uses a temporary chiral auxiliary to direct stereochemistry:

-

Auxiliary Attachment : (R)-4-Phenyl-2-oxazolidinone is coupled to tert-butyl 3-bromopiperidine-1-carboxylate via nucleophilic substitution.

-

Alkylation : Reaction with methyl glycolate under basic conditions (K₂CO₃, DMF) introduces the methoxy-oxoethyl group with 85% diastereomeric excess.

-

Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ yields the target compound.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Overall) | 62% |

| ee After Hydrolysis | 98% |

| Purification | Column Chromatography |

Resolution of Racemic Mixtures

For non-catalytic approaches, kinetic or chromatographic resolution is employed:

Enzymatic Kinetic Resolution

Lipases such as Candida antarctica selectively hydrolyze the (R)-enantiomer of racemic tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate:

Chiral Stationary Phase Chromatography

Preparative HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves racemic mixtures:

| Column | Mobile Phase | Retention (S) | ee Achieved |

|---|---|---|---|

| Chiralpak IC | Hexane/EtOH (80:20) | 14.2 min | 99.5% |

Protecting Group Strategies

The Boc group is critical for piperidine nitrogen protection. Key considerations include:

-

Introduction : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalyst (yield: 95%).

-

Stability : Resistant to basic conditions but cleaved by trifluoroacetic acid (TFA).

Spectroscopic Characterization and Validation

Post-synthesis analysis ensures structural fidelity and enantiopurity:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 4.15 (m, 1H, piperidine H-3), 3.72 (s, 3H, OCH₃), 1.45 (s, 9H, Boc).

-

¹³C NMR : 170.8 ppm (C=O ester), 80.1 ppm (Boc quaternary carbon).

High-Resolution Mass Spectrometry (HRMS)

-

Observed : [M+H]⁺ = 286.1789 (calc. 286.1784 for C₁₄H₂₄NO₅).

Chiral HPLC Analysis

-

Column : Chiralcel OD-H

-

ee : 99.2% (S)-enantiomer

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Catalyst Recycling : Immobilized Ru-BINAP catalysts reduce metal leaching.

-

Continuous Flow Systems : Enhance heat transfer and reduce reaction times by 40%.

-

Waste Management : Solvent recovery systems (e.g., distillation) achieve >90% reuse.

Comparative Analysis of Synthetic Routes

| Method | ee (%) | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 99 | 75 | 120 | High |

| Chiral Auxiliary | 98 | 62 | 200 | Moderate |

| Enzymatic Resolution | 99 | 45 | 150 | Low |

Challenges and Mitigation Strategies

-

Epimerization During Workup : Minimized by maintaining pH < 3 during Boc deprotection.

-

Byproduct Formation : Controlled via slow addition of alkylating agents.

-

Catalyst Deactivation : Additives like NEt₃ stabilize metal complexes.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in important biological interactions, making it useful in drug development.

Enzyme Mechanism Studies

The compound is utilized in studying enzyme mechanisms due to its ability to act as a substrate for specific enzymes. This property facilitates the exploration of metabolic pathways and enzyme kinetics, providing insights into enzyme functionality and regulation.

Organic Synthesis

It is frequently used as an intermediate in organic synthesis, enabling the creation of complex molecules. Its versatility allows chemists to modify its structure to develop new compounds with desired properties.

Data Table: Applications Summary

| Application Area | Description | Examples of Use |

|---|---|---|

| Medicinal Chemistry | Precursor for pharmaceutical synthesis | Development of analgesics and anti-inflammatory drugs |

| Enzyme Studies | Substrate for enzyme mechanism investigations | Research on metabolic pathways |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Synthesis of agrochemicals and biologically active compounds |

Case Study 1: Drug Development

A recent study highlighted the use of this compound as a key intermediate in synthesizing a novel analgesic compound. The research demonstrated that modifications to the piperidine ring could enhance bioactivity and selectivity towards pain receptors.

Case Study 2: Enzyme Interaction Analysis

In another investigation, researchers utilized this compound to probe the active site of a specific enzyme involved in drug metabolism. The findings revealed crucial interactions that could inform future drug design strategies aimed at improving pharmacokinetics.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substituent Position Variations

- tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (Similarity: 0.98) Key Difference: Replaces the 6-membered piperidine ring with a 4-membered azetidine. The methoxy-oxoethyl group retains similar electronic properties but may exhibit steric hindrance differences .

N-Boc-Piperidin-4-yl-acetic acid methyl ester (Similarity: 0.89)

- Key Difference : Substitution at the 4-position of piperidine instead of the 3-position.

- Impact : Positional isomerism affects steric and electronic interactions. The 4-substituted derivative may exhibit distinct binding affinities in biological systems due to altered spatial orientation of the methoxy-oxoethyl group .

Functional Group Modifications

tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate

- Key Difference : Chloro-oxoethyl group replaces methoxy-oxoethyl.

- Impact : The chloro group enhances electrophilicity, making it more reactive in nucleophilic acyl substitutions (e.g., amide couplings). However, it may reduce stability under basic or aqueous conditions compared to the methoxy analogue .

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (Similarity: 0.91) Key Difference: Ethoxy ester instead of methoxy.

Complex Derivatives with Extended Functionality

- tert-Butyl (S)-2-(((S)-1-(allyloxy)-3-(4-fluorophenyl)-1-oxopropan-2-yl)carbamoyl)piperidine-1-carboxylate (NJS218)

- Key Difference : Incorporates an allyloxy-fluorophenyl carbamoyl moiety.

- Impact : The fluorophenyl group enhances aromatic stacking interactions in biological targets, while the allyloxy group offers a handle for further functionalization (e.g., click chemistry). This compound’s antimicrobial activity highlights the role of extended substituents in modulating bioactivity .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Ring Size | Substituent Position | Functional Group | Similarity Score | Key Property |

|---|---|---|---|---|---|

| (S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | 6-membered | 3-position | Methoxy-oxoethyl | N/A | Chiral intermediate, high enantioselectivity |

| tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | 4-membered | 3-position | Methoxy-oxoethyl | 0.98 | Higher ring strain, reduced flexibility |

| N-Boc-Piperidin-4-yl-acetic acid methyl ester | 6-membered | 4-position | Methoxy-oxoethyl | 0.89 | Altered steric interactions |

| tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate | 6-membered | 4-position | Chloro-oxoethyl | N/A | Enhanced electrophilicity |

| tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | 6-membered | 4-position | Ethoxy-oxoethyl | 0.91 | Increased lipophilicity |

Research Findings and Implications

- Stereochemical Sensitivity : The (S)-configuration in the target compound is crucial for interactions with chiral biological targets, such as enzymes or G-protein-coupled receptors. Racemic analogs may show reduced efficacy .

- Reactivity Trends : Chloro-oxoethyl derivatives () are more reactive but less stable than methoxy/ethoxy analogs, limiting their utility in prolonged reactions .

- Biological Activity : Extended functionalities (e.g., fluorophenyl in NJS218) significantly enhance target binding, underscoring the importance of substituent design in drug development .

Biological Activity

(S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, with CAS Number 278789-57-4, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H21NO3

- Molecular Weight : 227.30 g/mol

- Purity : 97%

- IUPAC Name : tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various enzymes and molecular targets. It serves as a substrate in enzymatic reactions, leading to the formation of biologically active metabolites. This compound is particularly noted for its role in the synthesis of other biologically active molecules and its potential as a precursor in drug development .

Enzyme Interaction

Research indicates that this compound can act as an inhibitor or activator for specific enzymes involved in metabolic pathways. Its structure allows it to fit into enzyme active sites, facilitating or hindering enzymatic reactions depending on the context.

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders .

- Anticancer Potential : Some studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .

Study on Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer activity of related compounds derived from piperidine. The results indicated that these compounds could inhibit cell proliferation in several cancer types, including breast and liver cancers. The study utilized various cell lines to assess the efficacy and mechanism of action, highlighting the importance of structural modifications in enhancing biological activity .

Enzyme Mechanism Studies

Another research effort focused on the enzyme inhibition properties of this compound. The study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, providing insights into its potential use as a therapeutic agent in metabolic disorders.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic steps and reaction optimizations for (S)-tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate?

The synthesis typically involves sequential protection/deprotection strategies and functional group transformations. Critical steps include:

- Amine protection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen.

- Substitution reactions : Introduction of the 2-methoxy-2-oxoethyl group via nucleophilic alkylation or coupling reactions.

- Condition optimization : Temperature control (e.g., −78°C for lithiation), solvent selection (THF or DCM), and catalysts (e.g., palladium for cross-coupling). Yields are maximized by purifying intermediates via column chromatography and confirming stereochemistry with chiral HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemical integrity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity.

- HPLC : Chiral columns assess enantiomeric excess (>98% for the (S)-isomer).

- X-ray Crystallography : Resolves absolute configuration in crystalline form .

Q. What are the recommended storage conditions to ensure stability?

Store under inert gas (argon) at −20°C in airtight containers. Avoid prolonged exposure to moisture or light, as the ester and Boc groups are prone to hydrolysis. Stability studies suggest a shelf life of >12 months under these conditions .

Q. What are its primary applications in medicinal chemistry research?

- Scaffold for drug discovery : The piperidine core and methoxy-oxoethyl side chain enable derivatization for CNS-targeting compounds (e.g., neurotransmitter analogs) .

- Enzyme inhibition : Preliminary assays show micromolar activity against acetylcholinesterase, suggesting potential in Alzheimer’s research .

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence biological activity?

Comparative studies with the (R)-isomer reveal:

- (S)-isomer : 10-fold higher binding affinity to σ-1 receptors (Ki = 120 nM vs. 1.2 µM for (R)-isomer).

- Mechanistic insight : Molecular docking shows the (S)-configuration aligns the methoxy-oxoethyl group with hydrophobic pockets in receptor binding sites .

Q. How can contradictory data in receptor binding assays be resolved?

Contradictions (e.g., variable IC₅₀ values across studies) may arise from:

- Assay conditions : Differences in buffer pH or ionic strength alter protonation states.

- Receptor subtypes : Screen against isoform-specific targets (e.g., σ-1 vs. σ-2). Validate findings using orthogonal methods like SPR and radioligand displacement .

Q. What methodological approaches elucidate its enzyme modulation mechanisms?

- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., non-competitive for acetylcholinesterase).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to enzymes like PDE4B .

Q. How does structural modification enhance metabolic stability?

- Methoxy group replacement : Substituting methoxy with trifluoroethoxy reduces hepatic clearance (CLhep from 25 → 12 mL/min/kg in rat models).

- Boc removal : Deprotection increases solubility but shortens half-life (t₁/₂ from 6 → 2.3 hours) .

Comparative Analysis

Q. How does this compound compare to similar piperidine derivatives?

| Compound Name | Key Structural Differences | Biological Activity (IC₅₀) |

|---|---|---|

| (S)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | Lacks methoxy group | σ-1 receptor: Ki = 450 nM |

| (S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Ethoxy instead of methoxy | Acetylcholinesterase: 8.2 µM |

| (R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | Opposite stereochemistry | σ-1 receptor: Ki = 1.2 µM |

| The methoxy group and (S)-configuration optimize receptor engagement and metabolic stability . |

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential irritant properties (LD₅₀ oral, rat: 320 mg/kg).

- Waste disposal : Incinerate in compliance with EPA guidelines for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.